Cas no 694430-32-5 (Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-)
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-
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- MDL: MFCD09735150
- Inchi: 1S/C9H7F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,14H2
- InChI-Schlüssel: XUHLZYIZPIEKDF-UHFFFAOYSA-N
- Lächelt: C1C=C(C(N)C#N)C(C(F)(F)F)=CC=1
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43035-0.05g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.05g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-43035-0.1g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.1g |
$98.0 | 2023-02-10 | ||
| Enamine | EN300-43035-0.25g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.25g |
$142.0 | 2023-02-10 | ||
| Enamine | EN300-43035-0.5g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 0.5g |
$271.0 | 2023-02-10 | ||
| Enamine | EN300-43035-1.0g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 1.0g |
$371.0 | 2023-02-10 | ||
| Enamine | EN300-43035-2.5g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 2.5g |
$726.0 | 2023-02-10 | ||
| Enamine | EN300-43035-5.0g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 5.0g |
$1074.0 | 2023-02-10 | ||
| Enamine | EN300-43035-10.0g |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 10.0g |
$1593.0 | 2023-02-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068261-1g |
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | 95% | 1g |
¥2051.0 | 2024-04-18 | |
| Key Organics Ltd | BS-12191-100MG |
amino[2-(trifluoromethyl)phenyl]acetonitrile |
694430-32-5 | >95% | 100mg |
£171.07 | 2023-09-08 |
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- Lieferanten
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- Verwandte Literatur
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Weitere Informationen zu Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-: A Versatile Compound in Modern Pharmaceutical and Material Sciences
Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research. This compound, with the chemical formula C9H9FN3O, features a benzene ring fused with an acetonitrile group, along with a trifluoromethyl substituent at the 2-position and an α-amino group. The combination of these functional groups creates a molecule with diverse reactivity profiles, making it a promising candidate for drug development and advanced material synthesis.
Recent studies have highlighted the importance of α-amino groups in modulating biological activity, as they can participate in hydrogen bonding and electrostatic interactions with target proteins. The trifluoromethyl substituent, on the other hand, introduces significant electron-withdrawing effects, which can influence the molecule's metabolic stability and pharmacokinetic properties. Researchers at the University of Tokyo (2023) demonstrated that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
One of the most exciting developments in the field is the application of Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- as a building block for the synthesis of novel antifungal agents. A 2024 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against drug-resistant fungal strains, with IC50 values below 10 µM. The α-amino group was found to be critical for maintaining the compound's selectivity against fungal cells while minimizing toxicity to mammalian cells.
From a synthetic perspective, the trifluoromethyl group presents unique challenges due to its high electronegativity and the need for precise fluorination conditions. However, recent advancements in transition metal-catalyzed fluorination have enabled more efficient synthesis of this compound. A 2023 paper in Organic Letters described a novel method using copper(I) iodide catalysts to selectively introduce the trifluoromethyl group onto the benzene ring, reducing reaction times by 40% compared to traditional methods.
The pharmaceutical relevance of Benzeneacetonitrile, α-amino-2-(trifluoromdeyl)- extends to its potential role in the development of targeted therapies for neurodegenerative diseases. A 2024 preclinical study published in ACS Chemical Neuroscience showed that compounds containing this core structure exhibited neuroprotective effects in models of Parkinson's disease. The α-amino group was hypothesized to interact with specific receptors in the central nervous system, while the trifluoromethyl group may contribute to the molecule's stability in biological environments.
Materials science researchers have also explored the use of this compound in the creation of advanced polymers with tunable properties. A 2023 study in Advanced Materials demonstrated that incorporating Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- into polymer matrices resulted in materials with enhanced thermal stability and electrical conductivity. The trifluoromethyl group was found to improve the material's resistance to environmental degradation, making it suitable for applications in harsh industrial environments.
From a synthetic chemistry standpoint, the α-amino group in this compound offers opportunities for further functionalization. Researchers at the Max Planck Institute (2023) have developed a new methodology to selectively modify the α-amino group with various functional groups, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has significant implications for drug discovery, as it allows for the rapid screening of potential therapeutic candidates.
Environmental considerations have also become a key focus in the study of Benzeneacetonitrile, α-amino-2-(trifluoromethyl)-. A 2024 review in Green Chemistry highlighted the importance of sustainable synthesis methods for compounds containing trifluoromethyl groups. The study emphasized the need for green chemistry approaches to reduce the environmental impact of fluorinated compounds, which can persist in the environment for long periods due to their low reactivity.
Looking ahead, the continued exploration of Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- holds great promise for both pharmaceutical and materials science applications. Ongoing research is focused on optimizing its synthesis, improving its biological activity, and understanding its environmental fate. As the field of organic chemistry continues to evolve, this compound is likely to play an increasingly important role in the development of new medicines and advanced materials.
Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical applications. The unique combination of the α-amino group and trifluoromethyl substituent in Benzeneacetonitrile, α-amino-2-(trifluoromethyl)- makes it a particularly interesting molecule for further investigation, with potential impacts across multiple scientific disciplines.
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